2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Medicinal Chemistry Lead Optimization Kinase Selectivity

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034253-17-1) is a research-chemical building block with the molecular formula C13H19N3O3S. It belongs to the class of pyrimidine-substituted pyrrolidine derivatives, which are widely explored in medicinal chemistry as kinase inhibitor scaffolds and modulators of signaling pathways such as IL-6/STAT3.

Molecular Formula C13H19N3O3S
Molecular Weight 297.37
CAS No. 2034253-17-1
Cat. No. B2824898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
CAS2034253-17-1
Molecular FormulaC13H19N3O3S
Molecular Weight297.37
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3CC3)C
InChIInChI=1S/C13H19N3O3S/c1-9-7-10(2)15-13(14-9)19-11-5-6-16(8-11)20(17,18)12-3-4-12/h7,11-12H,3-6,8H2,1-2H3
InChIKeyQPFIJAJDXGUTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034253-17-1) Procurement Guide for Specialized Research


2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034253-17-1) is a research-chemical building block with the molecular formula C13H19N3O3S . It belongs to the class of pyrimidine-substituted pyrrolidine derivatives, which are widely explored in medicinal chemistry as kinase inhibitor scaffolds and modulators of signaling pathways such as IL-6/STAT3 [1]. The compound is currently cataloged by chemical suppliers primarily as a versatile intermediate for drug discovery, with a typical purity of 95% .

Why Simple Analog Substitution Fails for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine


In-class compounds within the sulfonylpyrrolidine-pyrimidine series cannot be interchanged due to the extreme sensitivity of biological target engagement and physicochemical properties to even minor structural modifications. The specific regioisomer (2- vs. 4-pyrimidine attachment, as in CAS 2097895-77-5), the nature of the sulfonyl group (e.g., cyclopropyl vs. ethyl as in CAS 2034317-43-4), and the methylation pattern on the pyrimidine ring dictate critical parameters such as kinase selectivity, metabolic stability, and solubility . The cyclopropylsulfonyl moiety, in particular, is known to confer conformational rigidity and enhanced metabolic stability compared to larger or acyclic sulfonyl groups, directly impacting pharmacokinetic profiles . Therefore, treating these analogs as interchangeable building blocks risks irreproducible biological results and failed lead optimization campaigns.

Quantitative Differentiation Evidence for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine Against Closest Analogs


Regioisomeric Differentiation: 2-Oxy vs. 4-Oxy Pyrimidine Attachment Alters Target Engagement Potential

The target compound positions the pyrrolidine-oxy linker at the 2-position of the 4,6-dimethylpyrimidine ring, whereas the closest regioisomer, 4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (CAS 2097895-77-5), substitutes at the 4-position . While direct head-to-head biological data for these two specific regioisomers is absent in the public domain, class-level structure-activity relationship (SAR) evidence from kinase inhibitor programs indicates that the pyrimidine nitrogen pattern is critical for hinge-binding interactions in the ATP pocket, and a positional shift can invert kinase selectivity profiles . This regioisomeric difference is not merely academic; it represents a fundamental divergence in potential molecular recognition.

Medicinal Chemistry Lead Optimization Kinase Selectivity

Sulfonyl Group Architecture: Cyclopropyl vs. Ethyl Substitution Impacts Predicted Metabolic Stability

The target compound features a rigid cyclopropylsulfonyl group, in contrast to the flexible ethylsulfonyl group found in the close analog 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034317-43-4) . Published research on sulfonyl-substituted pyrimidine kinase inhibitors demonstrates that a cyclopropyl ring on the sulfone chain is directly responsible for maintaining target activity while enhancing metabolic stability against cytochrome P450 enzymes, compared to linear alkyl chains . In the absence of direct comparative microsomal stability data for these two specific building blocks, this well-documented class trend strongly favors the cyclopropyl variant for programs prioritizing metabolic stability.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Linker Heteroatom Influence: Ether vs. Amine Linkers, as Seen in N-methyl Analog, Dictate Conformational Space

The compound utilizes an oxygen ether linker, contrasting with the nitrogen linker present in the analog N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide . This linker change from oxygen to nitrogen with an additional methyl group fundamentally alters the torsional profile and hydrogen-bonding capacity of the molecule. In medicinal chemistry campaigns targeting the IL-6/STAT3 pathway using pyrrolidinesulphonylaryl libraries, even minor alterations in the linking group led to significant changes in inhibitory activity and STAT3 vs. STAT1 selectivity [1]. Therefore, the target compound represents a distinct vector for exploration in STAT3 inhibition, separate from N-linked analogs.

Molecular Modeling Conformational Analysis Medicinal Chemistry

Application Scenarios for 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine (CAS 2034253-17-1)


Kinase Inhibitor Lead Optimization Requiring a Metabolically Stable Fragment

Research programs focused on optimizing a kinase inhibitor scaffold for improved metabolic stability can strategically incorporate this compound as a key building block. The cyclopropylsulfonyl group is preferred over ethylsulfonyl (CAS 2034317-43-4) based on class-level evidence demonstrating its role in maintaining PI3K/mTOR potency while enhancing metabolic stability . The 2-oxy regioisomer is specifically required for projects where molecular modeling indicates the nitrogen at the 4-position of the pyrimidine must remain unhindered for hinge-binding.

Focused Library Synthesis Targeting IL-6/STAT3 Protein-Protein Interactions

This compound is a logical choice for expanding a library of pyrrolidinesulphonylaryl molecules targeting the IL-6/STAT3 signaling axis. Published data confirms this chemotype can selectively inhibit STAT3 phosphorylation over STAT1 in cancer cells [1]. The cyclopropylsulfonyl variant offers a unique combination of a rigid, small group and an ether linkage, providing a different vector relative to the N-methylated analogs also employed in this chemical space [1].

Regiospecific Probe Design for Pyrimidine-Dependent Target Engagement

When designing chemical probes to map the ATP-binding pocket of a kinase or receptor, the specific 2-oxy attachment of this compound is essential to avoid regioisomeric mismatches. The 4-oxy isomer (CAS 2097895-77-5) will position the entire pyrrolidine moiety differently, likely leading to distinct or null biological activity. Sourcing this exact regioisomer ensures the structural integrity of the probe hypothesis.

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